molecular formula C12H10ClNO B192788 (4-Chlorophenyl)(pyridin-2-yl)methanol CAS No. 27652-89-7

(4-Chlorophenyl)(pyridin-2-yl)methanol

Cat. No. B192788
CAS RN: 27652-89-7
M. Wt: 219.66 g/mol
InChI Key: ZFUPOFQRQNJDNS-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)(pyridin-2-yl)methanol” is a chemical compound with the molecular formula C12H10ClNO . It is used in the inactivation of dimethylarginine dimethylaminohydrolase (DDAH) . The dihedral angle between the benzene and pyridine rings is 74.34 (6)° .


Synthesis Analysis

The synthesis of S-(4-chlorophenyl)-(pyridin-2-yl)methanol (S-CPMA) has been achieved in a green, economic, and efficient way using a water-cyclohexane liquid-liquid system . Recombinant Escherichia coli (E. coli) was used as a whole-cell catalyst and retained > 60% of its catalytic activity after five reuse cycles .


Molecular Structure Analysis

The crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol shows that the molecules are linked by O-H N hydrogen bonds, forming zigzag C (5) chains in which alternating R - and S -configuration molecules are related by c -glide symmetry .


Chemical Reactions Analysis

The reaction in a traditional stirred tank required > 270 min to achieve a yield of > 99%, but in a biphasic microreaction system, the yield reached 99.6% with a high enantiomeric excess (ee) of > 99% in only 80 min .


Physical And Chemical Properties Analysis

The molecular weight of (4-Chlorophenyl)(pyridin-2-yl)methanol is 219.66 g/mol . The computed properties include XLogP3 of 2.1, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 2, and Rotatable Bond Count of 2 .

Scientific Research Applications

  • It is a critical chiral intermediate in the production of Betahistine, an anti-allergic drug. A study demonstrated the stereoselective reduction of its precursor using Kluyveromyces sp. to produce (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol with high yield and enantiomeric excess (ee) in an aqueous two-phase system (Ni et al., 2012).

  • Another approach for synthesizing (S)-(4-Chlorophenyl)-(pyridin-2-yl) methanol involved using recombinant Escherichia coli as a whole-cell catalyst in a water-cyclohexane system. This method achieved a high yield and enantiomeric excess in a much-reduced reaction time compared to traditional methods (Chen et al., 2021).

  • The compound's asymmetric reduction was also achieved using Cryptococcus sp. whole-cell in an aqueous hydrophilic ionic liquid media. This method provided excellent enantioselectivity and good conversion, highlighting a cost-effective and green route for producing enantiopure alcohols (Xu et al., 2017).

  • (4-Chlorophenyl)(pyridin-2-yl)methanol was also involved in the synthesis of novel heterocyclic compounds with potential anticancer and antimicrobial properties. This study included molecular docking studies to assess the compounds' efficacy (Katariya et al., 2021).

  • The molecule also played a role in studies related to molecular structure, spectroscopy, quantum chemistry, and antimicrobial activity. These studies included experimental and theoretical investigations to understand the molecule's properties (Sivakumar et al., 2021).

  • In another research, the compound was utilized in the synthesis of novel pyrazoline derivatives, highlighting its role in the development of potential anti-inflammatory and antibacterial agents (Ravula et al., 2016).

Safety And Hazards

It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Hazard statements include H302 - H315 - H319 - H335 .

Future Directions

The synthesis of S-(4-chlorophenyl)-(pyridin-2-yl)methanol (S-CPMA) in a green, economic, and efficient way represents a promising direction for future research .

properties

IUPAC Name

(4-chlorophenyl)-pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8,12,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUPOFQRQNJDNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801286693
Record name α-(4-Chlorophenyl)-2-pyridinemethanol
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Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(pyridin-2-yl)methanol

CAS RN

27652-89-7
Record name α-(4-Chlorophenyl)-2-pyridinemethanol
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Record name (4-Chlorophenyl)(pyridin-2-yl)methanol
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Record name α-(4-Chlorophenyl)-2-pyridinemethanol
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Record name α-(4-chlorophenyl)pyridine-2-methanol
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Record name (4-CHLOROPHENYL)(PYRIDIN-2-YL)METHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
B Narayana, BK Sarojini, HS Yathirajan… - Acta Crystallographica …, 2016 - scripts.iucr.org
In the title racemic compound, C12H10ClNO, the dihedral angle between the benzene and pyridine rings is 74.34 (6). In the crystal, the molecules are linked by O—H⋯N hydrogen …
Number of citations: 1 scripts.iucr.org
Q Chen, M Guo, Y Bi, G Qu, Z Sun, Y Wang… - Bioresource Technology, 2021 - Elsevier
This work aims to synthesize S-(4-chlorophenyl)-(pyridin-2-yl) methanol (S-CPMA) in a green, economic, and efficient way. In the water–cyclohexane liquid–liquid system, recombinant …
Number of citations: 9 www.sciencedirect.com
Y Ni, J Zhou, Z Sun - Process Biochemistry, 2012 - Elsevier
(S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol [(S)-CPMA] is an important chiral intermediate of anti-allergic drug Betahistine. Carbonyl reductase-producing microorganisms were …
Number of citations: 40 www.sciencedirect.com
DY Li, YJ Lou, J Xu, XY Chen, XF Lin… - Advanced Synthesis & …, 2021 - Wiley Online Library
Herein, we developed an electronic effect‐guided rational design strategy to enhance the enantioselectivity of Candida antarctica lipase B (CALB) mutants towards bulky pyridyl(phenyl)…
Number of citations: 7 onlinelibrary.wiley.com
J Xu, S Zhou, Y Zhao, J Xia, X Liu, JM Xu, B He… - Chemical Engineering …, 2017 - Elsevier
The asymmetric reduction of 2-benzoylpyridine derivatives for enantiopure alcohols with excellent enantioselectivity and atom economy is still a challenging synthetic problem due to …
Number of citations: 34 www.sciencedirect.com
J Zhou, Y Wu, Q Zhang, G Xu, Y Ni - Applied Biochemistry and …, 2021 - Springer
Ni 2+ -functionalized porous ceramic/agarose composite beads (Ni-NTA Cerose) can be used as carrier materials to immobilize enzymes harboring a metal affinity tag. Here, a 6×His-…
Number of citations: 6 link.springer.com
R Wu, YY Yu, Y Wang, YZ Wang, H Song, C Ma, G Qu… - Iscience, 2021 - cell.com
A microbial electrochemical system could potentially be applied as a biosynthesis platform by extracting wastewater energy while converting it to value-added chemicals. However, the …
Number of citations: 7 www.cell.com
Y Jiang, X Li, B Liu, F Tong, G Qu, Z Sun - Molecular Catalysis, 2022 - Elsevier
The reduction catalyzed by an alcohol dehydrogenase (ADH) consists of two steps, hydride transfer (HT) from the NAD(P)H cofactor to the substrate followed by proton transfer (PT) …
Number of citations: 5 www.sciencedirect.com
J Zhou, Y Wang, G Xu, L Wu, R Han… - Journal of the …, 2018 - ACS Publications
Diaryl ketones are important building blocks for synthesizing pharmaceuticals and are generally regarded as “difficult-to-reduce” ketones due to the large steric hindrance of their two …
Number of citations: 79 pubs.acs.org
BM Su, ZH Shao, AP Li, M Naeem, J Lin, LD Ye… - ACS …, 2019 - ACS Publications
Inspired by the conformational change of the enzyme–substrate complex in molecular dynamics (MD) simulation with distance restriction, we propose a strategy for identifying the …
Number of citations: 50 pubs.acs.org

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